molecular formula C12H17N3O2 B2664616 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 2044714-43-2

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2664616
CAS No.: 2044714-43-2
M. Wt: 235.287
InChI Key: DAZNIXJGVRSQTQ-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS: 2044714-43-2) is a spirocyclic compound featuring a 7-oxa-2-azaspiro[3.5]nonan-1-one core substituted with a 1-ethylpyrazole moiety at the 3-position. This structure combines a rigid spirocyclic framework with a nitrogen-rich pyrazole ring, conferring unique physicochemical and pharmacological properties.

The spirocyclic architecture increases three-dimensional (3D) character (Fsp³ > 0.5), which aligns with modern drug design principles aimed at improving selectivity and reducing off-target effects . Its synthesis involves scalable methods with multi-gram yields, making it practical for medicinal chemistry applications .

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-15-8-9(7-13-15)10-12(11(16)14-10)3-5-17-6-4-12/h7-8,10H,2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNIXJGVRSQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C3(CCOCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Muscarinic Receptor Agonism

Research indicates that compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one may act as agonists for muscarinic receptors, particularly the M1 and M4 subtypes. These receptors are implicated in various neurological functions and disorders. The agonistic activity can lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted .

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt metabolic pathways, making it a candidate for developing new antibacterial agents against resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Receptor Interaction

The interaction of This compound with muscarinic receptors involves conformational changes that enhance receptor signaling pathways, leading to increased neurotransmitter release and improved cognitive function .

Enzyme Inhibition

The compound may inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates and increased susceptibility to other antibiotics. This mechanism is crucial in developing combination therapies for multidrug-resistant infections .

Case Study 1: Muscarinic Agonism

A study evaluated a series of pyrazole derivatives for their ability to activate muscarinic receptors in vitro. Among these, This compound showed significant agonistic activity at M1 receptors, suggesting its potential use in cognitive enhancement therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were tested against common bacterial strains. The results indicated that This compound exhibited potent antibacterial activity, outperforming traditional antibiotics in specific assays, thus highlighting its potential role in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The spirocyclic system adds rigidity to the molecule, potentially enhancing its selectivity and potency .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name CAS Number Substituent/Modification Molecular Weight (g/mol) Key Applications Notable Properties
This compound 2044714-43-2 1-ethylpyrazole at C3 ~277.3 R&D for drug candidates High Fsp³, enhanced solubility, metabolic stability
3-phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 Phenyl at C3 217.26 Pharma & material science High purity (≥95%), versatile reactivity, irritant
7-oxa-2-azaspiro[3.5]nonane hemioxalate 1523571-04-1 Hemioxalate salt N/A Intermediate for spirocyclic APIs Improved crystallinity, scalable synthesis
3-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one 1909348-10-2 Isopropyl at C3 ~237.3 Medicinal chemistry Increased lipophilicity, potential CNS activity
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride 1818847-63-0 Additional nitrogen at C7 ~207.7 Drug discovery Enhanced hydrogen bonding, higher basicity

Functional and Pharmacological Comparisons

Bioisosteric Utility

  • Target Compound: The 1-ethylpyrazole substituent introduces nitrogen atoms for hydrogen bonding and π-stacking interactions, improving target engagement compared to non-heterocyclic analogs.
  • 3-Phenyl Analog (CAS 1909313-86-5) : The phenyl group enhances hydrophobic interactions but may reduce solubility. This derivative is prioritized in material science for its thermal stability .
  • 2,7-Diazaspiro[3.5]nonan-1-one (CAS 1818847-63-0): The diaza configuration increases basicity and solubility in acidic environments, advantageous for oral bioavailability but may require formulation adjustments .

ADME/Toxicity Profiles

  • Target Compound : Demonstrates lower cytotoxicity than piperidine-based analogs (e.g., bupivacaine) due to reduced planarity and metabolic deactivation pathways .
  • 3-(Propan-2-yl) Analog (CAS 1909348-10-2) : Increased lipophilicity (clogP ~2.5) enhances blood-brain barrier penetration but may elevate hepatotoxicity risks .

Computational and Analytical Insights

  • Software Tools: SHELXL and SHELXTL are widely used for crystallographic refinement of spirocyclic compounds, ensuring accurate structural determination . Multiwfn aids in electron density analysis, revealing noncovalent interactions critical for binding .
  • Noncovalent Interactions: The target compound’s pyrazole ring participates in van der Waals and dipole interactions, while the spirocyclic oxygen enhances water solubility via hydrogen bonding .

Research and Development Considerations

  • Safety : The compound may cause skin/eye irritation; proper PPE and ventilation are required .
  • Storage : Store in cool, dry conditions (2–8°C) to maintain stability .
  • Applications : Primarily used in CNS drug discovery, kinase inhibitors, and as a building block for Fsp³-rich libraries .

Biological Activity

3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and anti-cancer applications. This article synthesizes existing research findings, patents, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula: C_{12}H_{18}N_{2}O

Molecular Weight: 206.28 g/mol

IUPAC Name: this compound

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the pyrazole ring is particularly significant as it is known to interact with various biological targets.

Muscarinic Receptor Agonism

Research indicates that compounds similar to this compound can act as agonists for muscarinic M1 and M4 receptors, which are implicated in cognitive functions and the treatment of neurodegenerative diseases such as Alzheimer's disease .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of similar spirocyclic compounds have shown effectiveness in enhancing the sensitivity of cancer cells to cisplatin, a common chemotherapy drug . The mechanism involves inducing apoptosis in tumor cells through the modulation of specific signaling pathways.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with intracellular signaling pathways involving kinases and phosphatases, influencing cell proliferation and survival .

Study on Neuroprotective Effects

A study focused on related compounds indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce apoptosis in neuronal cells through antioxidant mechanisms .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that derivatives similar to this compound could significantly inhibit cell growth and induce apoptosis. For example, compounds were tested against HCT116 colorectal cancer cells, showing enhanced sensitivity when combined with chemotherapeutic agents like cisplatin .

Data Summary Table

Activity Target Effect Reference
Muscarinic Receptor AgonismM1 and M4 ReceptorsCognitive enhancement potential
Anticancer ActivityVarious Cancer Cell LinesInduces apoptosis
NeuroprotectionNeuronal CellsReduces oxidative stress-induced damage

Q & A

Q. What are the established synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one?

Methodological Answer: Key synthetic approaches include:

  • Cyclization via Reflux: Reacting precursors (e.g., pyrazole derivatives) with chloranil in xylene under reflux (25–30 hours), followed by NaOH treatment, organic layer separation, and recrystallization from methanol .
  • Coupling Reactions: Utilizing isoxazolecarbonyl chloride derivatives in acetone with anhydrous K₂CO₃ under reflux, followed by neutralization, filtration, and recrystallization (typical yields: 78–84%) .
  • Purification: Recrystallization from methanol or alcohol-KOH solutions is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and spirocyclic connectivity. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm .
  • X-ray Crystallography: Resolves stereochemistry and confirms spirocyclic geometry. Comparable spiro compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) show bond angles of ~109° at the spiro center .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for similar spiro compounds at m/z 220–250) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stereochemistry or reactivity be resolved?

Methodological Answer:

  • Multi-Technique Validation: Combine X-ray crystallography (definitive spatial resolution) with computational modeling (DFT for energy-minimized conformers) .
  • Comparative Analysis: Benchmark against structurally analogous spiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) to identify deviations in bond lengths/angles .
  • Kinetic Studies: Monitor reaction intermediates via in situ IR or HPLC to detect isomerization pathways .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

Methodological Answer:

  • Long-Term Stability Studies: Use split-plot designs (as in environmental chemistry projects) to test degradation under varying pH, UV exposure, and microbial activity .
  • Analytical Workflow: Employ HPLC (e.g., Chromolith columns) or LC-MS to identify degradation products. For example, hydrolytic cleavage of the spiro ring may yield pyrazole carboxylic acids .
  • Ecotoxicology Models: Assess bioaccumulation potential using logP values (e.g., PubChem-derived logP ≈ 0.5 for similar compounds) .

Q. How can synthetic yield be optimized while minimizing side-product formation?

Methodological Answer:

  • Design of Experiments (DoE): Use randomized block designs to test variables (temperature, solvent polarity, catalyst loading). For example, xylene reflux (120–140°C) optimizes cyclization .
  • In-Line Monitoring: Track reaction progress via TLC or HPLC to identify side-products early (e.g., dimerization of pyrazole intermediates) .
  • Catalyst Screening: Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity .

Q. What strategies are recommended for evaluating bioactivity against enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., for kinases or proteases) with IC₅₀ determination. Reference inhibitors (e.g., Hedgehog Antagonist VIII) provide positive controls .
  • Cell-Permeability Studies: Measure logD (octanol-water distribution) and PSA (polar surface area; e.g., ~49 Ų for similar compounds) to predict membrane penetration .
  • Docking Simulations: Model interactions with target proteins (e.g., pyrazole binding to ATP pockets) using software like AutoDock .

Q. How do structural features influence reactivity and intermolecular interactions?

Methodological Answer:

  • Spirocyclic Strain Analysis: The spiro[3.5] framework introduces steric strain, increasing susceptibility to ring-opening reactions. Compare with less strained spiro[4.4] systems .
  • Electronic Effects: The 1-ethylpyrazole group acts as an electron donor, altering nucleophilic reactivity at the ketone position. IR spectra (C=O stretch ~1700 cm⁻¹) confirm electronic environments .
  • Hydrogen-Bonding Networks: Crystallographic data reveal intermolecular H-bonds involving the lactam oxygen, influencing solubility and crystal packing .

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